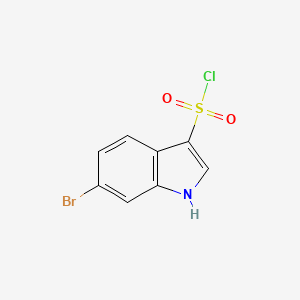

6-bromo-1H-indole-3-sulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

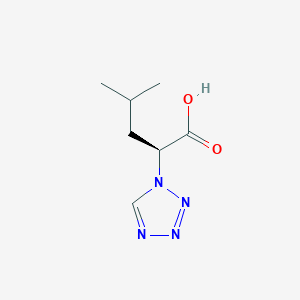

6-bromo-1H-indole-3-sulfonyl chloride is a chemical compound that belongs to the class of heterocyclic compounds . It is a derivative of indole, which is a bicyclic structure consisting of a benzene ring fused with a pyrrole ring . The indole moiety is crucial in medicinal chemistry due to its physiological action . The sulfonamide analogs of indole, often referred to as sulfa medicines, have recently been produced and exhibit strong antimicrobial actions .

Synthesis Analysis

The synthesis of indole-sulfonamide derivatives, such as this compound, has been gaining interest due to their pharmacological properties . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid, operationally straightforward, generally high yielding, and draws upon readily available building blocks .Molecular Structure Analysis

The molecular formula of this compound is C8H5BrClNO2S . The structure of this compound includes a benzene ring fused with a pyrrole ring to form a bicyclic structure .Chemical Reactions Analysis

Indole and its derivatives are versatile building blocks in synthesis, providing access to diverse heterocycles . The combination of Fischer indole synthesis and indole N-alkylation is inherently geared towards successful application as a rapid one-pot process .科学的研究の応用

Indole Synthesis and Classification

6-Bromo-1H-indole-3-sulfonyl chloride is a compound used in the synthesis of indoles, a structure present in many bioactive compounds. Indole synthesis is a significant area of study due to its affinity to bind with biological targets. The classification of indole syntheses is based on the last bond formed in the indole ring and can be grouped into nine strategic approaches. This classification helps researchers understand the current state of the art and avoid duplication in their synthesis strategies (Taber & Tirunahari, 2011).

Role in Human Immunodeficiency Virus (HIV) Inhibition

Indolylarylsulfones, including derivatives of this compound, have been identified as potent inhibitors of human immunodeficiency virus type 1 non-nucleoside reverse transcriptase. Structural modifications in these compounds have shown promise for the treatment of AIDS and related infections (Famiglini & Silvestri, 2018).

Antitumour Properties

Sulfonamides, like this compound, have shown important biological properties including antitumour effects. The structure-activity relationship of sulfonamides indicates their significance in medicinal chemistry and the development of future drugs with antitumour properties (Azevedo-Barbosa et al., 2020).

Environmental and Water Treatment Applications

Research has highlighted the use of compounds like this compound in the treatment of contaminated water through electrochemical processes. The presence of certain ions, such as chloride, can significantly affect the treatment process, especially in the formation of byproducts during the electrochemical oxidation (Radjenovic & Sedlak, 2015).

Impact on Advanced Oxidation Processes

In advanced oxidation processes, the presence of chloride ions, potentially derived from compounds like this compound, can impact the efficiency and outcome of the treatment methods. Understanding the interaction of chloride ions with strong oxidants is crucial for the effective design and application of treatment processes (Oyekunle et al., 2021).

作用機序

Safety and Hazards

将来の方向性

Indole and its derivatives are gaining a lot of interest due to their pharmacological properties . The goal of future work is to present the most recent methods for synthesizing indole-sulfonamide derivatives, together with data on their reported activities . This will help medicinal chemists rationally develop pharmacologically active derivatives of indole with sulfonamide scaffolds .

特性

IUPAC Name |

6-bromo-1H-indole-3-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClNO2S/c9-5-1-2-6-7(3-5)11-4-8(6)14(10,12)13/h1-4,11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTNCVZGFIBIGAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC=C2S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-Dichloro-2-({4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}sulfanyl)benzene](/img/structure/B2411410.png)

![5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2411415.png)

![1-(Allylthio)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2411419.png)

![[2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2411421.png)

![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2411425.png)

![2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2411426.png)